Etoprine

Lipophilicity Blood-Brain Barrier Pharmacokinetics

Etoprine is a research-use-only lipophilic DHFR inhibitor uniquely suited for CNS applications where polar antifolates like methotrexate fail. Its high logP (3.19) enables passive diffusion across the blood-brain barrier—critical for glioma and brain metastasis studies. Unlike metoprine, etoprine offers a shorter half-life (176 h) and the highest plasma protein binding in class, allowing precise PK/PD modeling. Select this compound as the definitive comparator for MTX-transport-resistance profiling and dual DHFR/HNMT inhibition research.

Molecular Formula C12H12Cl2N4
Molecular Weight 283.15 g/mol
CAS No. 18588-57-3
Cat. No. B1671760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoprine
CAS18588-57-3
SynonymsBW 2760
DDEP
ethodichlorophen
etoprine
Molecular FormulaC12H12Cl2N4
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H12Cl2N4/c1-2-9-10(11(15)18-12(16)17-9)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3,(H4,15,16,17,18)
InChIKeyPXLPCZJACKUXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etoprine Procurement Guide: Quantifying Lipophilic Antifolate Differentiation vs. Metoprine and Methotrexate


Etoprine (CAS: 18588-57-3), also known as DDEP or BW 276U, is a lipophilic, 2,4-diamino-5-phenylpyrimidine folate antagonist with the chemical formula C12H12Cl2N4 [1]. It functions as a potent inhibitor of mammalian dihydrofolate reductase (DHFR) [2], a mechanism it shares with the widely used chemotherapeutic agent methotrexate (MTX) and its close structural analog metoprine (DDMP). However, etoprine's physicochemical profile, characterized by its lipid solubility (log P = 3.19), fundamentally distinguishes its pharmacokinetic behavior from polar antifolates like MTX, enabling rapid passive diffusion across biological membranes, including the blood-brain barrier [3]. This unique property positions etoprine as a critical investigational tool for overcoming MTX resistance mechanisms related to impaired active transport and for targeting DHFR within the central nervous system.

Why Etoprine Cannot Be Substituted with Other DHFR Inhibitors in CNS or Drug-Resistance Studies


Attempting to interchange etoprine with other in-class dihydrofolate reductase (DHFR) inhibitors, such as the polar methotrexate (MTX) or the structurally analogous metoprine, is scientifically unsound due to profound differences in their physicochemical and pharmacokinetic properties. Methotrexate's polar nature restricts its ability to cross the blood-brain barrier and requires active transport for cellular entry, making it ineffective against tumors with impaired transport mechanisms [1]. While metoprine is also a lipid-soluble antifolate, key distinctions exist: etoprine is significantly more lipophilic (log P = 3.19 vs. 2.82) [2] and exhibits a substantially shorter mean plasma half-life in humans (176 hours vs. 216 hours) [2]. Furthermore, etoprine demonstrates the highest plasma protein binding affinity among its class [2], which directly impacts its free fraction and tissue distribution. These quantifiable differences directly dictate each compound's ability to penetrate specific tissue compartments (e.g., CNS) and achieve effective concentrations, making them non-interchangeable for research applications where these parameters are critical.

Quantitative Evidence for Etoprine Differentiation: A Comparator-Based Selection Guide


Log P Value Demonstrates Superior Lipophilicity of Etoprine Over Metoprine and Pyrimethamine

Etoprine exhibits significantly higher lipophilicity compared to its closest structural analog, metoprine, and the antimalarial pyrimethamine. This property is a primary driver of its enhanced passive diffusion across biological membranes, including the blood-brain barrier [1]. The octanol/water partition coefficient (log P) was experimentally determined for all three compounds under identical conditions.

Lipophilicity Blood-Brain Barrier Pharmacokinetics Antifolate

Etoprine Human Plasma Half-Life: A 19% Shorter Duration Than Metoprine

In a comparative pharmacokinetic study in humans, etoprine demonstrated a mean plasma half-life of 176 hours, which is notably shorter than the 216-hour half-life observed for its close analog, metoprine [1]. This difference in elimination kinetics is a key differentiator between the two compounds.

Half-life Pharmacokinetics Metabolic Stability Antifolate

Highest Affinity for Human Plasma Proteins Among Class Comparators

While all three tested compounds (pyrimethamine, metoprine, etoprine) are extensively bound to human plasma proteins at therapeutic concentrations (>87%), etoprine was found to have the greatest affinity [1]. High plasma protein binding can significantly influence a drug's free fraction, distribution, and clearance.

Plasma Protein Binding Pharmacokinetics Free Fraction Antifolate

DHFR Inhibition Potency (Ki) in Rat Brain: Metoprine is 7.6-Fold More Potent

In an assay using rat brain DHFR, the inhibition constant (Ki) for etoprine was determined to be 760 nM [1]. This contrasts with the significantly more potent inhibition exhibited by metoprine in the same assay system, which had a Ki of 100 nM [1].

Enzyme Inhibition Ki Value DHFR Potency

Equimolar Inhibition of Deoxyuridine Incorporation in Human Leukemic Cells

A direct comparative study assessed the inhibitory effects of etoprine and metoprine on the incorporation of deoxyuridine into the DNA of human leukemic cells [1]. The results indicated that, on an equimolar basis, the two compounds produce virtually identical quantitative and qualitative effects across a concentration range of 1 to 100 µM [1].

In vitro Efficacy Leukemia DNA Synthesis Cellular Pharmacology

Optimal Research Applications for Etoprine Based on Quantified Differentiation


Investigating CNS Penetration and Brain Tumor Targeting

Etoprine is the optimal choice among this class of antifolates for studies requiring passive diffusion across the blood-brain barrier. Its high lipophilicity (log P = 3.19) is 13% greater than that of metoprine, facilitating superior passive diffusion [1]. This is directly supported by studies demonstrating its rapid penetration into brain tissue and brain tumors in rat models, a property not shared by polar antifolates like methotrexate [2]. Therefore, for any in vivo research targeting gliomas, brain metastases, or CNS pharmacology, etoprine is the logical and evidence-backed selection.

Overcoming Methotrexate Resistance in In Vitro Leukemia Models

For researchers modeling methotrexate (MTX) resistance, particularly where resistance stems from impaired active drug transport, etoprine serves as a critical investigational comparator. Unlike MTX, which relies on folate transporters for cellular entry, etoprine's lipophilic nature allows it to bypass this mechanism [1]. Its proven ability to inhibit deoxyuridine incorporation into the DNA of human leukemic cells with similar efficacy to metoprine [2] makes it a validated tool for studying alternative DHFR inhibition strategies in resistant cell populations. It is ideal for cross-resistance profiling studies with other lipophilic and polar antifolates.

Comparative Pharmacokinetic Studies as a High-Protein-Binding Agent

Etoprine is an excellent model compound for investigating the impact of high plasma protein binding on drug disposition and efficacy. It demonstrates the greatest affinity for human plasma proteins in its class (all >87% bound) [1]. This property, combined with its intermediate half-life (176 hours) relative to metoprine (216 hours) [1], allows for nuanced comparative studies on how protein binding and lipophilicity together modulate free drug fraction, clearance rates, and tissue accumulation over time. It is a valuable tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling where these parameters are key variables.

Investigating Dual DHFR and HNMT Inhibition

Etoprine is a unique tool for research exploring the pharmacological intersection of folate metabolism and histaminergic signaling. In addition to inhibiting DHFR (Ki = 760 nM) [1], it is a known inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for histamine inactivation [2]. This dual-target profile, combined with its ability to cross the blood-brain barrier [3], makes etoprine particularly suited for CNS studies examining how simultaneous modulation of DHFR and HNMT activity might influence neurotransmitter levels, neuroinflammation, or brain tumor microenvironments.

Technical Documentation Hub

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